Dimethylberyllium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

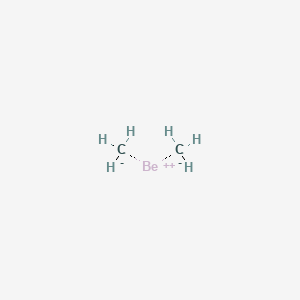

Dimethylberyllium is an organometallic compound with the chemical formula ( \text{C}_2\text{H}_6\text{Be} ). It is one of the simplest organoberyllium compounds and is known for its high reactivity and toxicity. The compound is characterized by the presence of two methyl groups bonded to a beryllium atom. This compound is primarily used in research settings due to its reactivity and the challenges associated with handling it safely .

Vorbereitungsmethoden

Dimethylberyllium can be synthesized through several methods:

Analyse Chemischer Reaktionen

Dimethylberyllium undergoes various types of chemical reactions, including:

Oxidation: this compound can react with oxygen to form beryllium oxide and methane.

Hydrolysis: It reacts vigorously with water to produce beryllium hydroxide and methane.

Reaction with Hydrogen-Containing Compounds: This compound reacts with compounds containing reactive hydrogen atoms, such as alcohols and amines, to form methane and corresponding beryllium compounds

Common reagents used in these reactions include oxygen, water, alcohols, and amines. The major products formed from these reactions are typically beryllium oxides, hydroxides, and various organoberyllium compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Organometallic Chemistry

-

Catalysis :

- DMB has been explored as a catalyst in organic reactions due to its ability to form stable complexes with other compounds. Its unique bonding characteristics allow it to facilitate reactions that involve the formation of carbon-boron or carbon-silicon bonds .

- Recent studies have highlighted its potential in polymerization processes, where it can act as a catalyst to produce organoberyllium polymers with desirable properties.

- Synthesis of Beryllium Complexes :

- Coordination Chemistry :

Material Science Applications

-

Aerospace Engineering :

- Beryllium and its compounds, including DMB, are known for their lightweight and high-strength properties. Alloys incorporating beryllium are used in aerospace applications where reducing weight while maintaining structural integrity is critical .

- DMB's role as a precursor for beryllium-containing materials can enhance the performance of components subjected to extreme conditions.

- Electronics :

- Optoelectronics :

Safety Considerations

Due to the toxicity associated with beryllium compounds, including this compound, strict safety protocols must be followed during handling and application. Chronic exposure can lead to serious health issues such as chronic beryllium disease (CBD). Therefore, research involving DMB is often conducted under controlled environments with appropriate safety measures .

Case Studies

- Research on Beryllium Organometallic Chemistry :

- Development of Beryllium Alloys :

Wirkmechanismus

The reactivity of dimethylberyllium is primarily due to the presence of the highly reactive beryllium-carbon bonds. These bonds can readily participate in various chemical reactions, including nucleophilic substitution and oxidative addition. The compound’s mechanism of action involves the formation of reactive intermediates that can further react with other compounds to form stable products .

Vergleich Mit ähnlichen Verbindungen

Dimethylberyllium can be compared with other organoberyllium compounds such as:

Diethylberyllium: Similar in structure but with ethyl groups instead of methyl groups.

Diphenylberyllium: Contains phenyl groups and has different electronic properties and reactivity compared to this compound.

Beryllocene: An organometallic compound with cyclopentadienyl ligands, showing different coordination chemistry and reactivity.

This compound is unique due to its simplicity and high reactivity, making it a valuable compound for studying fundamental organometallic chemistry.

Eigenschaften

IUPAC Name |

beryllium;carbanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGFPOASROGREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[CH3-].[CH3-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Be |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

39.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-63-8 |

Source

|

| Record name | Dimethylberyllium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLBERYLLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.